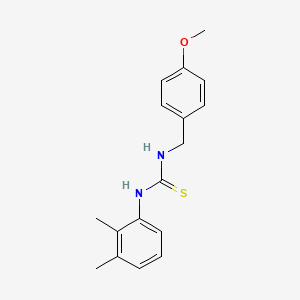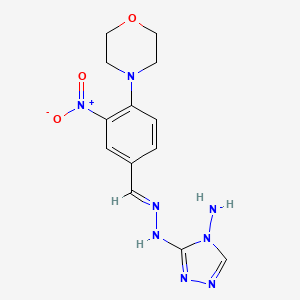![molecular formula C21H31NO2 B5774223 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as ADEMETHIONINE, is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is a derivative of S-Adenosyl methionine (SAMe) and has been found to have a similar mechanism of action.
Mécanisme D'action
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE acts as a methyl donor and participates in various biochemical reactions. It is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the metabolism of homocysteine, which is a risk factor for cardiovascular disease. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have various biochemical and physiological effects. It has been shown to improve liver function and reduce liver damage in animal models of liver disease. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have antidepressant effects and improve mood in human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models and human clinical trials, which provide a wealth of data on its potential therapeutic effects. However, there are also limitations to using 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE. One area of research is the development of more efficient synthesis methods that can produce 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE at a lower cost. Another area of research is the investigation of the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for different conditions. Finally, the potential of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for the treatment of other diseases, such as cancer and autoimmune disorders, should be explored.
Méthodes De Synthèse
The synthesis of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE involves the reaction of 2-adamantylamine with 3,4-dimethoxyphenylacetaldehyde. This reaction is catalyzed by boron trifluoride etherate and yields 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE as the final product. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been used in scientific research as a potential therapeutic agent for various conditions. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of liver diseases, neurodegenerative disorders, and depression.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyladamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-22(7-6-14-4-5-19(23-2)20(13-14)24-3)21-17-9-15-8-16(11-17)12-18(21)10-15/h4-5,13,15-18,21H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZXLXXUIXEVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)


![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)

